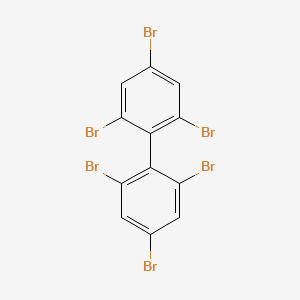

2,2',4,4',6,6'-Hexabromobiphenyl

Descripción general

Descripción

2,2’,4,4’,6,6’-Hexabromobiphenyl is a chemical compound belonging to the group of polybrominated biphenyls. It is characterized by its high molecular weight of 627.584 g/mol and its molecular formula C12H4Br6 . This compound is known for its persistence in the environment and its bioaccumulative properties, making it a significant environmental pollutant . Historically, it has been used as a flame retardant in various industrial applications .

Métodos De Preparación

The synthesis of 2,2’,4,4’,6,6’-Hexabromobiphenyl typically involves the bromination of biphenyl compounds. One common synthetic route is the bromination of 1,3,5-tribromobenzene . The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperatures to ensure selective bromination at the desired positions on the biphenyl ring . Industrial production methods have historically involved large-scale bromination processes, but due to its environmental impact, production has been significantly reduced .

Análisis De Reacciones Químicas

2,2’,4,4’,6,6’-Hexabromobiphenyl undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of various brominated by-products.

Reduction: Reduction reactions can remove bromine atoms, resulting in less brominated biphenyls.

Substitution: Halogen exchange reactions can occur, where bromine atoms are replaced by other halogens or functional groups.

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Flame Retardant Applications

Flame Retardant in Plastics and Textiles

- 2,2',4,4',6,6'-Hexabromobiphenyl is predominantly used as a flame retardant additive in plastics and textiles. It is incorporated into products such as:

- Electrical components

- Automotive parts

- Building materials

- The effectiveness of this compound in reducing flammability is attributed to its ability to release bromine radicals upon heating, which disrupts combustion processes .

Commercial Mixtures

- The primary commercial formulations containing hexabromobiphenyl include FireMaster BP-6 and FireMaster FF-1. These mixtures are designed to provide enhanced thermal stability and fire resistance in a variety of applications .

Environmental Impact and Persistence

Bioaccumulation and Toxicity

- Studies indicate that this compound exhibits significant bioaccumulation potential in aquatic organisms. For instance, the bioconcentration factor (BCF) for this compound has been reported as high as 708,000 in guppies (Poecilia reticulata), indicating a strong tendency to accumulate in biological systems .

- The compound has been linked to various toxicological effects in animal studies, including hepatotoxicity and reproductive toxicity. High-dose exposure has resulted in liver tumors and neuromuscular dysfunctions .

Regulatory Status

Health Concerns and Regulations

- The International Agency for Research on Cancer (IARC) classifies hexabromobiphenyl as a possible human carcinogen (Group 2B), raising concerns about its safety in consumer products .

- Regulatory measures have been implemented in several regions to limit the use of polybrominated biphenyls due to their environmental persistence and potential health risks.

Case Studies

Case Study: Michigan PBB Contamination

- In the 1970s, a significant public health crisis occurred in Michigan when livestock consumed animal feed contaminated with FireMaster FF-1. This incident led to widespread exposure among residents through contaminated food products.

- Health effects observed included chloracne, thyroid dysfunctions, and various dermal conditions among exposed populations. Long-term studies have continued to monitor the health impacts on these communities .

Mecanismo De Acción

The toxic effects of 2,2’,4,4’,6,6’-Hexabromobiphenyl are primarily due to its ability to disrupt cellular processes. It can interfere with hormone signaling pathways, particularly those involving thyroid hormones, leading to endocrine disruption . Additionally, it can induce oxidative stress and damage cellular components, contributing to its carcinogenic potential . The compound’s persistence in the environment and bioaccumulation in living organisms exacerbate its toxic effects.

Comparación Con Compuestos Similares

2,2’,4,4’,6,6’-Hexabromobiphenyl is part of a broader class of polybrominated biphenyls, which include compounds like 2,2’,4,4’,5,5’-Hexabromobiphenyl and 2,2’,3,3’,4,4’-Hexabromobiphenyl . Compared to these similar compounds, 2,2’,4,4’,6,6’-Hexabromobiphenyl is notable for its specific bromination pattern, which influences its chemical reactivity and environmental behavior . Its high degree of bromination makes it particularly persistent and bioaccumulative, distinguishing it from less brominated analogs .

Actividad Biológica

2,2',4,4',6,6'-Hexabromobiphenyl (HBBP) is a member of the polybrominated biphenyl (PBB) family, characterized by its high degree of bromination. This compound has garnered attention due to its stability, persistence in the environment, and potential toxicological effects on human health and wildlife. Understanding its biological activity is crucial for assessing risks associated with exposure.

- Molecular Formula : C₁₂H₄Br₆

- Molecular Weight : 627.584 g/mol

- CAS Registry Number : 59261-08-4

HBBP's biological activity is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of multiple bromine atoms enhances its ability to bind with these targets, leading to significant biological effects. Key mechanisms include:

- Inhibition of Enzyme Activity : HBBP can inhibit specific enzymes involved in metabolic pathways.

- Modulation of Receptor Functions : It may alter receptor activities that are crucial for cellular signaling and homeostasis.

Health Effects

HBBP has been classified as a possible human carcinogen (IARC Group 2B) and is associated with various adverse health outcomes:

- Endocrine Disruption : Alters hormone functions, potentially leading to reproductive toxicity.

- Thyroid Dysfunction : Studies indicate that exposure can disrupt thyroid hormone levels.

- Gastrointestinal and Cardiac Damage : Symptoms may include gastrointestinal distress and cardiovascular issues .

Case Studies

- Animal Studies : Research involving rodent models has demonstrated that exposure to HBBP leads to significant weight loss, liver dysfunction, and increased susceptibility to infections. These studies highlight the compound's potential for bioaccumulation and toxicity in living organisms .

- Epidemiological Studies : The Michigan PBB Cohort study indicated that individuals exposed to PBBs, including HBBP, exhibited higher rates of certain cancers and thyroid-related disorders compared to unexposed populations .

Environmental Impact

HBBP is classified as a persistent organic pollutant (POP), which means it can accumulate in the environment and living organisms. Its high bioaccumulation potential is evidenced by bioconcentration factors (BCF) exceeding 700,000 in aquatic species such as guppies (Poecilia reticulata) and juvenile Atlantic salmon (Salmo salar) . This persistence raises concerns about long-term ecological impacts.

Comparative Toxicity

The following table summarizes the toxicity classifications of several related compounds:

| Compound | Molecular Weight | Bromination Level | Toxicity Classification |

|---|---|---|---|

| 2,2',4,4',5,5'-Hexabromobiphenyl | 627.62 g/mol | Hexabromo | Possible human carcinogen (IARC 2B) |

| 3,3',4,4',5,5'-Hexabromobiphenyl | 627.62 g/mol | Hexabromo | Possible human carcinogen (IARC 2B) |

| This compound | 627.62 g/mol | Hexabromo | Not extensively studied |

| Tetrabromobisphenol A | 543.89 g/mol | Tetrabromo | Endocrine disruptor |

Propiedades

IUPAC Name |

1,3,5-tribromo-2-(2,4,6-tribromophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Br6/c13-5-1-7(15)11(8(16)2-5)12-9(17)3-6(14)4-10(12)18/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNFYSRMCCKKDEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)C2=C(C=C(C=C2Br)Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Br6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4074772 | |

| Record name | PBB 155 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

627.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59261-08-4 | |

| Record name | 2,2',4,4',6,6'-Hexabromobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059261084 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 59261-08-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157312 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | PBB 155 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',4,4',6,6'-HEXABROMOBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/642OIA2442 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the crystal structure of 2,2',4,4',6,6'-Hexabromobiphenyl and how does its structure relate to other similar compounds?

A1: this compound crystallizes in the orthorhombic space group P nca with unit cell dimensions of a = 14.48(1) Å, b = 12.71(1) Å, and c = 8.534(7) Å. [] The structure was determined to have a residual (R) value of 0.044 for 693 observed reflections. Notably, the dihedral angle (θ) between the two phenyl rings, influenced by the steric interactions of the bromine substituents, is 83.0°. [] This angle is comparable to the 81.7° observed in the structurally similar compound, 2,2',6,6'-tetrachlorobiphenyl. [] The study highlights that steric interactions are not the only factor determining the solid-state geometry of these compounds. Interestingly, this compound and 2,2',6,6'-tetrachlorobiphenyl exhibit pseudo-isostructural characteristics, further emphasizing the influence of halogen substitution on the structural arrangement. []

Q2: Can you describe an analytical method used to determine the presence of this compound in a complex matrix like a food package?

A2: While the provided research [] focuses on structural analysis, a separate study [] outlines a method for determining various additives, including fire retardants like this compound, in plastic food packaging. This method employs ultrasonic extraction followed by analysis using Ultra Performance Liquid Chromatography coupled with a Photodiode Array Detector (UPLC-PDA). [] This technique is particularly suitable for complex matrices due to its high sensitivity and selectivity. The study highlights that this method achieves a limit of detection (LOD) ranging from 0.01 to 0.55 µg/mL for the analyzed additives, showcasing its ability to detect trace amounts of these compounds. [] The researchers achieved good accuracy with average spiked recoveries exceeding 70.24% for most analytes, including this compound. [] This method offers a robust approach to monitoring the presence of fire retardants like this compound in materials intended for food contact, ensuring consumer safety.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.